molecular formula C9H11NS2 B14648641 Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- CAS No. 52155-97-2

Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-

Cat. No.: B14648641
CAS No.: 52155-97-2
M. Wt: 197.3 g/mol
InChI Key: CABIEQJPGGPJTL-UHFFFAOYSA-N
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Description

Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dithiolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with dithiolane compounds under controlled conditions. For instance, the reaction of 3-bromopyridine with 2-methyl-1,3-dithiolane in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the dithiolane ring is believed to enhance the biological activity of these derivatives .

Industry: Industrially, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways .

Comparison with Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the ring.

    Thiophenes: Thiophenes are sulfur-containing heterocycles that are structurally similar to thiazoles.

Uniqueness: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is unique due to the presence of both a pyridine ring and a dithiolane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and industrial applications highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

52155-97-2

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

3-(2-methyl-1,3-dithiolan-2-yl)pyridine

InChI

InChI=1S/C9H11NS2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3

InChI Key

CABIEQJPGGPJTL-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)C2=CN=CC=C2

Origin of Product

United States

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